N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is a quinolinyl oxamide derivative (QOD) notable for its role as a falcipain inhibitor, a cysteine protease critical in Plasmodium falciparum lifecycle progression . The compound features a 1,3-benzodioxole moiety linked via an ethanediamide bridge to a naphthalenyl-dimethylaminoethyl group.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-26(2)19(18-9-5-7-15-6-3-4-8-17(15)18)13-24-22(27)23(28)25-16-10-11-20-21(12-16)30-14-29-20/h3-12,19H,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMRITQHRGEADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide, commonly referred to as a benzodioxole derivative, is a compound of interest in pharmacology due to its potential psychoactive effects and interactions with neurotransmitter systems. This article reviews available literature on its biological activity, including pharmacodynamics, receptor interactions, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety and a dimethylamino group attached to a naphthalene ring. Its molecular formula is , and it has been identified as having significant lipophilicity, which may influence its bioavailability and activity in the central nervous system (CNS) .
Pharmacodynamics
Research indicates that this compound exhibits entactogenic properties, suggesting it may enhance emotional connectivity and empathy. Studies have shown that derivatives of benzodioxole can act as novel psychoactive substances with low hallucinogenic potential .
Receptor Interactions
The compound primarily interacts with the serotonin (5-HT) receptor system. Specifically, it has been noted for its agonistic activity at the 5-HT1D receptor , which is implicated in mood regulation and anxiety . Additionally, its structural analogs have been evaluated for their effects on other serotonin receptors, indicating a broader spectrum of activity.
Study 1: Psychopharmacological Evaluation
A notable study evaluated the effects of an N-methyl derivative of the compound. The results demonstrated that while this derivative was nonhallucinogenic, it produced significant alterations in mood and perception in human subjects. This suggests potential therapeutic applications in treating mood disorders .
Study 2: Animal Model Assessments
In animal models, particularly using rats trained to discriminate between saline and LSD, the compound exhibited stimulus generalization. This indicates that it may produce effects similar to those of established psychoactive substances, thus warranting further investigation into its mechanisms of action .
Biological Activity Summary Table
| Activity | Description |
|---|---|
| Receptor Agonism | Primarily affects 5-HT1D receptors; potential for broader serotonin interaction. |
| Psychoactive Effects | Nonhallucinogenic entactogen; enhances emotional connectivity. |
| Therapeutic Potential | Possible applications in mood disorders based on psychopharmacological studies. |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its therapeutic potential in treating neurological disorders. Its ability to interact with various biological targets positions it as a candidate for drug development.
Case Studies:
- Neurotransmitter Modulation : Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially aiding in the treatment of conditions like depression and anxiety .
- Enzyme Inhibition : Studies have shown that compounds with a benzodioxole structure can inhibit specific enzymes, which may be beneficial in cancer therapy .
Biochemical Probes
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide has been investigated as a biochemical probe to study various cellular processes:
Mechanisms of Action:
- Enzyme Interaction : The compound may act as an inhibitor for enzymes involved in metabolic pathways, influencing cellular signaling .
- Receptor Activity Modulation : It could affect receptor activity, particularly G protein-coupled receptors (GPCRs), which play a critical role in many physiological processes .
Material Science
The compound's unique structural properties may also lead to applications in developing new materials with specific functionalities. Its chemical stability and reactivity could be harnessed in creating advanced polymers or nanomaterials.
Comparison with Similar Compounds
Core Functional Groups
The target compound’s ethanediamide bridge distinguishes it from other benzodioxol- or naphthalene-containing derivatives:
- N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (ICD): Shares protease inhibition activity but replaces the ethanediamide with a carboxamide and indole core, reducing rigidity .
- 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one (): Features a ketone group instead of diamide, limiting hydrogen-bonding capacity.
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (): Uses a propenamine linker, introducing conformational flexibility absent in the target compound.
Substitution Patterns
- Naphthalene Derivatives: ’s thiourea derivatives (e.g., 1-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea) retain the naphthalenyl-dimethylamino motif but employ a thiourea core, altering electronic properties and steric bulk . ’s triazole-linked acetamides (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) use click-chemistry-generated triazoles, enhancing π-π stacking but reducing hydrogen-bond donor capacity .
Table 1: Structural Features of Key Analogues
Comparison with Analogues
- Triazole Derivatives () : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid triazole formation but requiring orthogonal protection strategies .
- Thioureas () : Formed through nucleophilic substitution of isothiocyanates, offering high enantioselectivity but requiring chiral precursors .
- Propenamine Derivatives () : Utilize condensation reactions, favoring E/Z isomerism control .
Target Compound: Falcipain Inhibition
The QOD structure’s rigid ethanediamide bridge enhances binding to falcipain-2’s active site, with IC50 values reportedly lower than ICD derivatives due to improved steric complementarity .
Competing Mechanisms in Analogues
Q & A
Q. What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxol-5-ylmethanol, which is converted to an acyl chloride using oxalyl chloride. Subsequent coupling with dimethylamino-naphthyl ethylamine derivatives employs coupling agents like EDC or HATU in solvents such as DMF or acetonitrile . Optimizing yield (e.g., 75% in some protocols) requires strict temperature control (room temperature to 50°C), inert atmospheres (N₂), and purification via silica gel chromatography or crystallization (methanol:water 4:1) . Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., δH 2.88–7.75 ppm for related analogs) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS [M+H]+ 371.4 for similar benzodioxol derivatives) .
- X-ray Crystallography: Resolves bond lengths/angles using SHELX software for refinement .
- Infrared Spectroscopy (IR): Confirms functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
Q. What preliminary biological activities have been observed for this compound?
Structural analogs demonstrate antimalarial activity via falcipain-2/3 inhibition (IC₅₀ <10 µM in molecular dynamics simulations) . The dimethylamino and naphthyl groups may enhance blood-brain barrier penetration, suggesting potential neuroactivity . In vitro assays (e.g., enzyme-linked immunosorbent assays) are recommended to validate target binding .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:
- Metabolic Profiling: Use liver microsomes or LC-MS to identify degradation products .
- Prodrug Modification: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
- Dose-Response Refinement: Adjust dosing regimens in murine models (e.g., 50 mg/kg for cognitive studies) .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular Dynamics (MD) Simulations: Analyze stability of compound-falcipain complexes over microsecond timescales (e.g., RMSD <2 Å for stable binding) .
- Virtual Screening: Dock compound libraries into target active sites (e.g., falcipain-2 S2 subpocket) using AutoDock Vina .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the benzodioxol ring) with IC₅₀ values .
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
The dimethylamino-naphthyl ethylamine moiety introduces chirality. Key factors include:
- Catalyst Choice: Chiral auxiliaries (e.g., L-proline) or asymmetric hydrogenation .
- Solvent Effects: Polar aprotic solvents (DMF) favor specific transition states .
- Temperature Control: Low temperatures (-20°C) reduce racemization in amide coupling .
Methodological Comparison Tables
Q. Table 1: Synthetic Route Optimization
| Parameter | Method A (EDC/HOBt) | Method B (HATU) |
|---|---|---|
| Yield | 68% | 75% |
| Reaction Time | 48 h | 24 h |
| Purification | Column Chromatography | Crystallization |
| Purity (HPLC) | 92% | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
